

An In-depth Technical Guide to CDDO-Im

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Compound of Interest

Compound Name: CDDO Im

Cat. No.: B10787984

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Abstract

1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), also known as CDDO-Imidazolide, is a synthetic triterpenoid derivative of oleanolic acid. It has demonstrated significant potential as a therapeutic agent due to its potent anti-inflammatory, antioxidant, and anti-proliferative activities. This document provides a comprehensive technical overview of CDDO-Im, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols. The primary molecular mechanisms of CDDO-Im involve the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway and the concurrent inhibition of the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) signaling cascade. This dual activity makes it a compelling candidate for further investigation in oncology, inflammatory diseases, and conditions characterized by oxidative stress.

Chemical Properties and Structure

CDDO-Im is a complex organic molecule with the chemical formula $C_{34}H_{43}N_3O_3$ and a molecular weight of 541.72 g/mol ^[1] It is a derivative of the natural triterpenoid oleanolic acid, modified to enhance its biological activity.

Table 1: Physicochemical Properties of CDDO-Im

Property	Value	Reference
Molecular Formula	C34H43N3O3	[1]
Molecular Weight	541.72 g/mol	[1]
CAS Number	443104-02-7	[2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (≥ 56 mg/mL)	[1]

Mechanism of Action

CDDO-Im exerts its biological effects through the modulation of key signaling pathways involved in cellular stress response, inflammation, and apoptosis.

Nrf2 Signaling Pathway Activation

A primary mechanism of CDDO-Im is the potent activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant and cytoprotective responses.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. CDDO-Im, being an electrophilic molecule, is thought to react with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a suite of protective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[3][4]

CDDO-Im activates the Nrf2 signaling pathway.

NF- κ B Signaling Pathway Inhibition

CDDO-Im also potently suppresses the pro-inflammatory NF- κ B signaling pathway. The activation of NF- κ B is a central event in inflammation, leading to the transcription of numerous pro-inflammatory genes. This activation is controlled by the I κ B kinase (IKK) complex, which phosphorylates the inhibitory protein I κ B α , targeting it for ubiquitination and degradation. This

allows the NF- κ B dimer to translocate to the nucleus. Evidence suggests that CDDO-Im and related compounds can directly inhibit the activity of IKK β by interacting with key cysteine residues, thereby preventing I κ B α phosphorylation and degradation and ultimately blocking NF- κ B activation.[2][4]

CDDO-Im inhibits the NF- κ B signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

In various cancer cell lines, CDDO-Im has been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases 8, 9, and 3, and cleavage of PARP.[1] Furthermore, CDDO-Im can induce cell cycle arrest, primarily at the G2/M phase, in certain cancer cells, thereby inhibiting their proliferation.[5][6] This effect is often associated with the induction of p21.[5]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of CDDO-Im from various preclinical studies.

Table 2: In Vitro Anti-proliferative Activity of CDDO-Im (IC50 Values)

Cell Line	Cancer Type	IC50 (nM)	Reference
U937	Human Leukemia	~10-30	[6]
MCF-7	Human Breast Cancer	~10-30	[6]
W780	BRCA1-mutated Breast Cancer	Potent inhibition at nanomolar concentrations	[7]
W0069	BRCA1-mutated Breast Cancer	Potent inhibition at nanomolar concentrations	[7]
iMycEμ-1	Mouse B-cell Neoplasm	< 500	[8]
iMycEμ-2	Mouse Plasma Cell Neoplasm	~500	[8]

Table 3: In Vivo Efficacy of CDDO-Im in Preclinical Models

Animal Model	Disease Model	Dosage	Route	Key Findings	Reference
Mice	Acetaminophen-induced Hepatotoxicity	0.1 - 10 mg/kg	i.p.	Dose-dependent induction of Nrf2 target genes (Ho-1, Nqo1, Gclc) and protection against liver injury.	[9]
Mice	Cigarette smoke-induced Emphysema	60 or 90 mg/kg in diet	Oral	Significantly reduced lung oxidative stress, alveolar cell apoptosis, and alveolar destruction in an Nrf2-dependent manner.	[5]
Mice	Ischemia-Reperfusion Kidney Injury	30 μ mol/kg	Oral gavage	Improved survival and renal function; decreased pro-inflammatory cytokines.	[10]
Mice	LPS-induced Inflammation	5-10 mg/kg	i.p.	Inhibited poly(I:C)-induced IFN α / β and	[11]

NF- κ B-
mediated
cytokine
production.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol is used to determine the levels of Nrf2 protein in the nucleus, a key indicator of its activation.

Experimental workflow for Western blot analysis.

Materials:

- CDDO-Im
- Cell culture reagents
- Nuclear and cytoplasmic extraction kit
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-Nrf2, anti-Lamin B1 as a nuclear loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

- Imaging system

Procedure:

- **Cell Culture and Treatment:** Plate cells and treat with the desired concentrations of CDDO-Im for the specified time. Include a vehicle control.
- **Fractionation:** Harvest cells and perform nuclear and cytoplasmic extraction according to the manufacturer's protocol of the chosen kit.
- **Protein Quantification:** Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.
- **SDS-PAGE:** Load equal amounts of protein from each fraction onto an SDS-PAGE gel and separate by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using an ECL substrate and an imaging system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize the nuclear Nrf2 signal to the Lamin B1 signal.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- CDDO-Im
- 96-well plates

- Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of CDDO-Im for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
- **Solubilization:** Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

- CDDO-Im
- Cell culture reagents

- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment: Treat cells with CDDO-Im for the desired time.
- Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- CDDO-Im
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

- Flow cytometer

Procedure:

- Cell Treatment: Treat cells with CDDO-Im to induce apoptosis.
- Cell Harvesting: Harvest the cells and wash them with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
- Data Analysis: Differentiate cell populations based on their fluorescence:
 - Annexin V-negative, PI-negative: Viable cells
 - Annexin V-positive, PI-negative: Early apoptotic cells
 - Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
 - Annexin V-negative, PI-positive: Necrotic cells

Conclusion

CDDO-Im is a potent synthetic triterpenoid with a well-defined mechanism of action that involves the dual modulation of the Nrf2 and NF- κ B signaling pathways. Its ability to induce antioxidant and cytoprotective genes while simultaneously suppressing pro-inflammatory responses and promoting apoptosis in cancer cells underscores its significant therapeutic potential. The quantitative data from preclinical studies demonstrate its efficacy in various disease models at nanomolar to low micromolar concentrations. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted biological activities of CDDO-Im and explore its clinical applications. Continued research into this promising compound is warranted to fully elucidate its therapeutic utility in human diseases.

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